molecular formula C8H4BrF5 B1349800 2,3-Difluoro-4-(trifluoromethyl)benzyl bromide CAS No. 213203-85-1

2,3-Difluoro-4-(trifluoromethyl)benzyl bromide

Cat. No. B1349800
M. Wt: 275.01 g/mol
InChI Key: CSCQGNZVBJMHGR-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-(trifluoromethyl)benzyl bromide is a chemical compound that is part of a broader class of trifluoromethylated aromatic compounds. These compounds are of significant interest due to their potential applications in pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group can greatly influence the physical and chemical properties of these molecules, often enhancing their metabolic stability and bioavailability .

Synthesis Analysis

Scientific Research Applications

Fluorinated Moiety Integration in Organic Molecules

The integration of fluorinated moieties, particularly the trifluoromethyl group (CF3), into organic molecules significantly alters their biological activities, making this strategy highly valuable in drug design. Despite the vast progress in introducing trifluoromethyl groups to aromatic compounds, the formation of (2,2,2-trifluoroethyl)arenes remains underexplored. These CF3CH2-containing products hold potential utility in medicinal chemistry and related fields due to their capacity to act as lipophilic electron-withdrawing groups (Zhao & Hu, 2012).

Trifluoromethylation and Trifluoromethoxylation

Copper-mediated trifluoromethylation at the benzylic position using shelf-stable electrophilic trifluoromethylating reagents represents a groundbreaking approach for the rapid creation of structurally diverse medicinal candidates. This method facilitates high-yield trifluoromethylation under mild conditions across a wide array of benzyl bromides, showcasing its utility in drug discovery (Kawai et al., 2011). Additionally, the nucleophilic displacement of the trifluoromethoxy group from activated aromatic rings, such as benzyl bromide and cinnamyl bromide, under microwave irradiation leads to the formation of aliphatic trifluoromethyl ethers, marking the first example of such a transformation (Marrec et al., 2010).

Benzylic Bromination Enhancements

The use of N-bromosuccinimide in (trifluoromethyl)benzene, with photochemical activation, offers a cleaner, rapid, and high-yielding alternative to traditional bromination reactions. This method replaces conventional, more toxic solvents with less-toxic (trifluoromethyl)benzene, highlighting an advancement in the safety and efficiency of benzylic brominations (Suarez et al., 2009).

Synthesis of Fluorinated Nucleosides

The synthesis of novel purine-modified 2',3'-dideoxy-2',3'-difluoro-D-arabinonucleosides, including fluorinated analogs of key therapeutic agents, showcases the importance of fluorine in drug development. This process utilizes anion glycosylation reactions, emphasizing the role of fluorinated compounds in creating more effective and potentially more stable pharmaceutical agents (Sivets et al., 2019).

Future Directions

The search results do not provide specific future directions for 2,3-Difluoro-4-(trifluoromethyl)benzyl bromide. However, given its use in the synthesis of compounds with antiviral activities, it may continue to be of interest in the development of new antiviral drugs2.


properties

IUPAC Name

1-(bromomethyl)-2,3-difluoro-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF5/c9-3-4-1-2-5(8(12,13)14)7(11)6(4)10/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSCQGNZVBJMHGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CBr)F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371820
Record name 2,3-Difluoro-4-(trifluoromethyl)benzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Difluoro-4-(trifluoromethyl)benzyl bromide

CAS RN

213203-85-1
Record name 2,3-Difluoro-4-(trifluoromethyl)benzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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